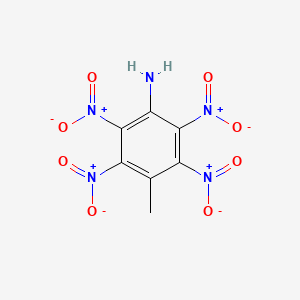
Benzenamine, 4-methyl-2,3,5,6-tetranitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4-methyl-2,3,5,6-tetranitro- is a highly nitrated aromatic compound It is characterized by the presence of four nitro groups (-NO2) attached to the benzene ring, along with a methyl group (-CH3) and an amino group (-NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methyl-2,3,5,6-tetranitro- typically involves the nitration of 4-methylbenzenamine (p-toluidine). The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-methyl-2,3,5,6-tetranitro- follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise temperature and concentration controls to maximize yield and minimize by-products. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 4-methyl-2,3,5,6-tetranitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are used for oxidation reactions.
Major Products
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used in the reaction.
Oxidation: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Benzenamine, 4-methyl-2,3,5,6-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4-methyl-2,3,5,6-tetranitro- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2,3,5,6-tetrachloro-: This compound has chlorine atoms instead of nitro groups.
Benzenamine, 3-methyl-: This compound has a single methyl group and an amino group but lacks the nitro groups.
Uniqueness
Benzenamine, 4-methyl-2,3,5,6-tetranitro- is unique due to the presence of multiple nitro groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and specific chemical transformations.
Propiedades
Número CAS |
84432-53-1 |
|---|---|
Fórmula molecular |
C7H5N5O8 |
Peso molecular |
287.14 g/mol |
Nombre IUPAC |
4-methyl-2,3,5,6-tetranitroaniline |
InChI |
InChI=1S/C7H5N5O8/c1-2-4(9(13)14)6(11(17)18)3(8)7(12(19)20)5(2)10(15)16/h8H2,1H3 |
Clave InChI |
BJNGZDFXLWRYBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14424240.png)
![4-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14424242.png)
![1,2,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424243.png)


![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
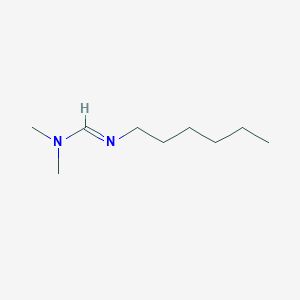
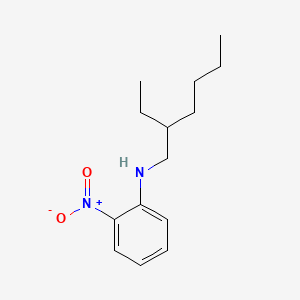
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)
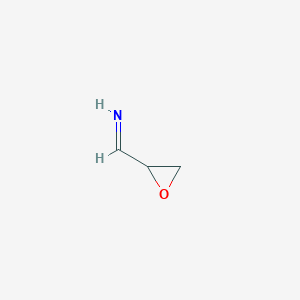
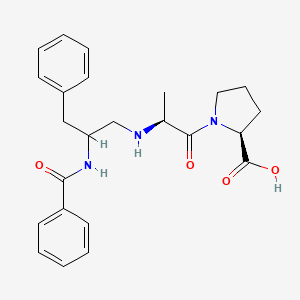
![Piperidine, 1-[1-(2-naphthalenyl)cyclohexyl]-](/img/structure/B14424315.png)

